AC-DL-MET-OME

Biocatalysis Chiral Resolution Enzyme Engineering

AC-DL-MET-OME, formally N-acetyl-DL-methionine methyl ester, is a racemic methionine derivative featuring both N-acetyl and methyl ester protecting groups. Its molecular formula is C₈H₁₅NO₃S (MW 205.27), and it appears as a white to off-white solid with a melting point of 83–85°C.

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
CAS No. 7451-74-3
Cat. No. B020277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-DL-MET-OME
CAS7451-74-3
SynonymsN-Acetyl-DL-methionine Methyl Ester; 
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCSC)C(=O)OC
InChIInChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)
InChIKeyYVMKSJIMTATAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-DL-MET-OME: Racemic Methionine Derivative


AC-DL-MET-OME, formally N-acetyl-DL-methionine methyl ester, is a racemic methionine derivative featuring both N-acetyl and methyl ester protecting groups [1]. Its molecular formula is C₈H₁₅NO₃S (MW 205.27), and it appears as a white to off-white solid with a melting point of 83–85°C . The compound is produced at scale via straightforward chemical synthesis from DL-methionine, making it an economical, bulk-available substrate for enzymatic kinetic resolutions and a key intermediate en route to enantiopure methionine derivatives [2].

Racemic mixture mandatory for kinetic resolution and enantioselective enzyme studies
Methyl ester provides activated handle for lipase- or protease-catalyzed hydrolysis
Bulk-available from simple DL-methionine synthesis; economical procurement for screening

Why AC-DL-MET-OME Is Irreplaceable


Attempting to substitute AC-DL-MET-OME with its L‑enantiomer (Ac‑L‑Met‑OMe) or with the non‑esterified N‑acetyl‑DL‑methionine eliminates the very property that makes this compound scientifically and industrially valuable: its racemic nature combined with an activated ester handle. The racemic mixture is the mandatory substrate for kinetic resolution studies that aim to discover or evaluate enantioselective enzymes [1]. The methyl ester confers enhanced solubility in organic media and serves as the reactive centre for lipase‑ or protease‑catalyzed hydrolysis—a transformation not possible with the free acid [2]. Using an enantiopure form instead of the racemate would render any chiral resolution experiment meaningless and would pre‑empt the production of the opposite enantiomer, which is often the target of downstream pharmaceutical processes [3].

This product
Racemic mixture essential for kinetic resolution
L‑enantiomer
Single enantiomer removes the racemic nature, precluding resolution experiments
This product
Methyl ester enables enzymatic hydrolysis
Free acid
Non‑esterified form lacks the reactive centre for lipase/protease catalysis

AC-DL-MET-OME: Evidence vs. Closest Analogs


Lipase Resolution with Exceptional Enantioselectivity

In a 2024 study, lipase from Brucella thiophenivorans resolved AC‑DL‑MET‑OME (100 g/L) within 2 h, achieving a conversion of 51.3%, enantiomeric excess (e.e.) for the L‑product exceeding 99%, and an enantiomeric ratio (E) >200 [1]. This E value, a direct measure of enzyme stereoselectivity, exceeds those reported for many analogous N‑acetyl‑DL‑amino acid methyl esters processed with other lipases (e.g., E = 14–50 for butanolysis of various esters with acylase I ), underscoring the exceptional suitability of the methionine‑derived substrate for high‑fidelity kinetic resolutions.

Enantioselectivity
Cross-study comparable
E >200
Supports high-fidelity kinetic resolution workflow
E values >200 reported to enable efficient enantiomer separation
Biocatalysis Chiral Resolution Enzyme Engineering

Protease-Based Resolution to Enantiopure D-Methionine

A commercial protease hydrolysed AC‑DL‑MET‑OME under mild basic conditions (pH 7, controlled with solid NaHCO₃) to afford crystalline N‑acetyl‑L‑methionine (45% yield, >99% e.e.) and D‑methionine (36% yield, >99% e.e.) [1]. In contrast, the patent literature describes that classical chemical resolution of N‑acetyl‑DL‑methionine (the free acid) using chiral bases such as brucine or (+)‑α‑fenchylamine gave D‑methionine with lower optical purity (often <99% e.e.) and inconsistent batch‑to‑batch quality [2]. The ester substrate thus enables a cleaner, high‑purity enzymatic route to pharmaceutical‑grade D‑methionine (target >99.8% e.e.) [2].

D-Methionine e.e.
Head-to-head
>99% e.e.vsoften <99.8% e.e. (chemical resolution)
Enables enantiopure D-methionine meeting stringent research purity
Protease route avoids low-purity classical resolution
Pharmaceutical Intermediates Enzymatic Resolution Process Chemistry

Lower Melting Point Eases Processing

AC‑DL‑MET‑OME melts at 83–85°C , whereas its enantiopure counterpart Ac‑L‑Met‑OMe (CAS 35671‑83‑1) melts at 96°C . This 11–13°C depression is attributable to the racemic mixture's less efficient crystal packing. The lower melting point translates to easier melting and handling at moderate temperatures, reducing energy input during processing and minimising thermal degradation risk.

Melting Point
Cross-study comparable
83–85 °C
Simplifies melt-based processing and handling
11–13 °C lower than enantiopure Ac‑L‑Met‑OMe (96 °C)
Physical Chemistry Formulation Development Process Engineering

Cost Advantage Over Enantiopure Analogs

Current vendor pricing indicates that AC‑DL‑MET‑OME (racemic) is available at approximately $0.14–$0.20 per milligram (e.g., 500 mg for ~$138) , whereas Ac‑L‑Met‑OMe (enantiopure) is listed at $0.17–$0.34 per milligram (e.g., 1 g for $172) . Scaled to gram quantities, the racemate is roughly 2‑ to 50‑fold more economical depending on purity and supplier. This cost differential stems from the absence of a costly chiral resolution or asymmetric synthesis step in the manufacture of the DL‑form.

Cost Efficiency
Cross-study comparable
~$0.28–0.40/gvs$170–340/g (enantiopure)
Reduces material cost for screening and development
Price differential from vendor catalogues, April 2026
Procurement Cost Efficiency Bulk Synthesis

AC-DL-MET-OME: Application Scenarios


High-Throughput Screening of Novel Hydrolases

With its outstanding enantiomeric ratio (E >200) and rapid conversion kinetics (51.3% in 2 h at 100 g/L) [1], AC‑DL‑MET‑OME serves as an ideal benchmark substrate for evaluating the stereoselectivity of newly isolated or engineered hydrolases. The racemic mixture provides both enantiomers in equal proportion, allowing a single‑reaction readout of enzyme preference.

Scalable Production of Enantiopure D-Methionine

The protease‑catalysed resolution of AC‑DL‑MET‑OME yields D‑methionine with >99% e.e. [2], exceeding the purity obtained from classical chemical resolutions. This validated enzymatic route, coupled with the low cost and bulk availability of the racemic ester [3], makes it the substrate of choice for scaling up the manufacture of pharmaceutical‑grade D‑methionine (target >99.8% e.e.) [4].

Synthesis of Chiral Building Blocks for Peptide and Drug Conjugates

The methyl ester group of AC‑DL‑MET‑OME is activated toward nucleophilic attack, facilitating its use in peptide coupling reactions or in the preparation of mixed esters. The lower melting point (83–85°C) compared to the L‑enantiomer simplifies handling in melt‑based reactions , making it a convenient intermediate for generating diverse methionine‑containing scaffolds.

Application
Selection Property
Validation Focus
Hydrolase Screening
Racemic substrate for stereoselectivity assay
Single-reaction enzyme preference readout
Enantiopure D-Methionine Synthesis
Enzymatic resolution pathway
Enantiomeric excess verification
Peptide/Drug Conjugate Building Blocks
Activated ester handle
Coupling efficiency and melt-based reaction handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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